(2-Chloropyridin-4-yl)methanamine
Overview
Description
“(2-Chloropyridin-4-yl)methanamine” is a chemical compound with the empirical formula C6H7ClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “(2-Chloropyridin-4-yl)methanamine” is 142.59 g/mol . The SMILES string representation is NCc1ccnc(Cl)c1 . The InChI representation is 1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloropyridin-4-yl)methanamine” is 142.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 142.0297759 g/mol .Scientific Research Applications
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating (2-Chloropyridin-4-yl)methanamine demonstrate significant photocytotoxicity under red light exposure. These complexes are capable of interacting with DNA and have been studied for their potential in cellular imaging and photodynamic therapy applications (Basu et al., 2014).
Selective Inhibition of Enzymes
- The compound has been identified as a potent and selective inhibitor of the LOXL2 enzyme over other similar enzymes. This specificity makes it a valuable tool for researching the enzymatic pathways in which LOXL2 is involved, offering potential therapeutic implications (Hutchinson et al., 2017).
Photo-induced Oxidation Studies
- Research involving (2-Chloropyridin-4-yl)methanamine focused on its role in photo-induced oxidation processes. These studies provide insights into the mechanisms of light-induced electron transfer and the generation of reactive oxygen species, which are critical in fields like phototherapy and photocatalysis (Draksharapu et al., 2012).
Metal Coordination Chemistry
- The coordination of metal ions with (2-Chloropyridin-4-yl)methanamine has been extensively studied, revealing its potential in the synthesis of metal complexes with varied applications in catalysis, molecular recognition, and material science (Kwon et al., 2015).
Chemical Synthesis and Modification
- The compound plays a role in the synthesis and modification of various chemical structures, particularly in the formation of Schiff bases, which have a range of applications in medicinal chemistry and materials science (Pandey & Srivastava, 2011).
Safety And Hazards
Future Directions
“(2-Chloropyridin-4-yl)methanamine” hydrochloride has been identified as a potential therapeutic agent for cervical cancer. It was found to significantly decrease the invasive ability of cervical cancer cells by reversing the process of LOXL2-induced epithelial-mesenchymal transition (EMT) . Therefore, it may be a promising diagnostic and therapeutic biomarker for cervical cancer, and its small molecule inhibitor may be an effective anti-tumor drug .
properties
IUPAC Name |
(2-chloropyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCWJWUOSNCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383179 | |
Record name | (2-chloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)methanamine | |
CAS RN |
144900-57-2 | |
Record name | (2-chloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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